Stereochemistry vs. Euparin
trans-2,3-Dihydro-3-hydroxyeuparin possesses a defined (2R,3S) stereochemical configuration, a feature absent in the planar furan ring of euparin (CAS 532-48-9) [1]. This stereochemistry introduces a chiral center at C2 and C3, generating a three-dimensional architecture that dictates specific intermolecular interactions. In contrast, euparin lacks this stereochemical complexity, presenting a flat aromatic system. The molecular weight difference is minimal (234.25 g/mol for trans-2,3-dihydro-3-hydroxyeuparin vs. 218.20 g/mol for euparin), yet the presence of an additional hydroxyl group and the dihydro modification alters hydrogen bonding potential and molecular flexibility [2].
| Evidence Dimension | Stereochemical configuration and 3D molecular topology |
|---|---|
| Target Compound Data | Defined (2R,3S) stereochemistry; chiral centers at C2 and C3 |
| Comparator Or Baseline | Euparin: planar furan ring, no chiral centers at equivalent positions |
| Quantified Difference | Presence of two chiral centers vs. zero chiral centers; molecular weight 234.25 vs. 218.20 g/mol |
| Conditions | Structural analysis based on IUPAC nomenclature and InChI Key data |
Why This Matters
For researchers investigating stereospecific binding interactions or SAR studies, the defined chirality of trans-2,3-dihydro-3-hydroxyeuparin provides a specific molecular geometry that euparin cannot replicate.
- [1] Plantaedb.com. trans-2,3-Dihydro-3-hydroxyeuparin. Compound record. https://plantaedb.com/compounds/trans-23-dihydro-3-hydroxyeuparin View Source
- [2] PubChem. Euparin. Compound Summary. https://pubchem.ncbi.nlm.nih.gov/compound/532-48-9 View Source
